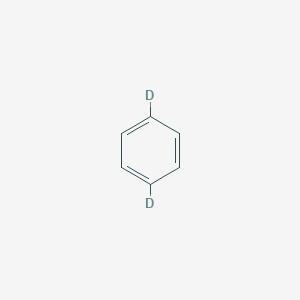

Benzene-1,4-d2

Übersicht

Beschreibung

Vorbereitungsmethoden

Benzene-1,4-d2 can be synthesized through several methods. One common approach involves the deuteration of 1,4-diiodobenzene. The reaction typically involves the use of deuterium gas (D2) in the presence of a palladium catalyst under high pressure and temperature conditions . Another method includes the exchange of hydrogen atoms with deuterium in benzene using deuterated solvents and a suitable catalyst . Industrial production methods are similar but are scaled up to meet the demand for research and commercial applications.

Analyse Chemischer Reaktionen

Benzene-1,4-d2 undergoes various chemical reactions typical of benzene derivatives. These include:

Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile. Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H2SO4).

Oxidation and Reduction: While benzene rings are generally resistant to oxidation, under specific conditions, 1,4-dideuteriobenzene can be oxidized to form quinones.

Substitution Reactions: These include nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the benzene ring.

Wissenschaftliche Forschungsanwendungen

Spectroscopic Applications

Benzene-1,4-d2 is widely used in spectroscopic studies due to its isotopic labeling. The substitution of hydrogen with deuterium alters the vibrational frequencies of the molecule, which can be advantageous in various analytical techniques.

Fluorescence Studies

- Research has shown that this compound exhibits distinct fluorescence characteristics compared to its hydrogenated counterpart. At low pressures, it demonstrated no evidence of isomerization under prolonged exposure to radiation, indicating stability in its electronic state . This property is essential for studies requiring stable fluorescent markers.

Electron Spin Resonance (ESR)

- The effects of deuterium substitution on the ESR spectrum have been investigated, revealing insights into the electron dynamics within the molecule. Such studies help in understanding the fundamental interactions in organic compounds .

Medicinal Chemistry

This compound serves as a valuable tool in medicinal chemistry for drug development and testing.

Antimicrobial Research

- Recent studies have explored the antibacterial potential of benzene derivatives, including this compound. For instance, benzene-1,2,4-triol and its dimers have been assessed for their effectiveness against pathogenic bacteria like Xanthomonas citri. The dimerization process of benzene compounds can enhance their antimicrobial properties .

Toxicogenomic Profiling

- In toxicology research, benzene and its derivatives are studied for their effects on gene expression related to toxicity. This compound has been used to profile human peripheral blood transcriptomes in populations with occupational exposure to benzene. This profiling aids in identifying susceptibility genes and mechanisms of toxicity .

Environmental and Industrial Applications

This compound also finds applications in environmental studies and industrial processes.

Pollution Monitoring

- Deuterated compounds like this compound are utilized in environmental monitoring to trace pollution sources and assess exposure levels. Their unique isotopic signatures allow for more precise tracking of environmental contaminants .

Chemical Synthesis

- In synthetic chemistry, this compound can be employed as a starting material or intermediate for producing other chemical compounds. Its reactivity can be manipulated to create various derivatives that may possess desirable properties for specific applications.

Case Study 1: Antimicrobial Efficacy

A study conducted by Cavalca et al. investigated the antimicrobial activity of benzene-1,2,4-triol and its dimers against Xanthomonas citri. The research highlighted how dimerization impacts antibacterial efficacy and suggested potential applications in agricultural biotechnology for combating citrus canker .

Case Study 2: Toxicogenomic Insights

In a comprehensive review on benzene's toxic effects, researchers employed this compound to assess gene expression changes in human cells exposed to benzene. This study provided valuable insights into genetic susceptibility to benzene toxicity and identified critical pathways involved in cellular responses .

Wirkmechanismus

The mechanism of action of 1,4-dideuteriobenzene in various reactions is similar to that of benzene but with notable differences due to the presence of deuterium. Deuterium atoms have a greater mass than hydrogen, leading to a lower zero-point energy and slower reaction rates. This kinetic isotope effect is particularly useful in studying reaction mechanisms and pathways .

Vergleich Mit ähnlichen Verbindungen

Benzene-1,4-d2 can be compared with other deuterated benzene derivatives such as:

1,2-Dideuteriobenzene: Similar in structure but with deuterium atoms at the ortho positions.

1,3-Dideuteriobenzene: Deuterium atoms are at the meta positions.

Benzene-d6: All six hydrogen atoms are replaced by deuterium, providing a fully deuterated benzene ring.

The uniqueness of 1,4-dideuteriobenzene lies in its specific isotopic substitution pattern, which makes it particularly useful for studying para-substitution effects in benzene derivatives .

Biologische Aktivität

Benzene-1,4-d2, a deuterated derivative of benzene, has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its effects in different biological systems, its mechanisms of action, and relevant case studies.

This compound (C6D6) is a deuterated form of benzene where the hydrogen atoms at the 1 and 4 positions are replaced with deuterium. This substitution alters its physical and chemical properties, making it useful in various applications including NMR spectroscopy and as a solvent in organic reactions. The presence of deuterium can also influence the reactivity and stability of the compound in biological systems.

Biological Activity Overview

The biological activity of this compound is primarily studied in the context of its interactions with biological macromolecules and its potential therapeutic applications. Key areas of interest include:

- Antimicrobial Activity : Preliminary studies suggest that deuterated compounds may exhibit enhanced antimicrobial properties compared to their non-deuterated counterparts. For instance, similar compounds like benzene-1,2,4-triol have shown significant antibacterial activity against Xanthomonas citri, with low inhibitory concentrations observed (0.05 mM) .

- Metabolic Studies : Benzene derivatives are often used in metabolic studies due to their ability to trace metabolic pathways. The deuterated form can provide insights into the metabolic fate of benzene in organisms and its potential toxicological effects.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:

- Radical Scavenging : Deuterated compounds can influence radical formation and stabilization within biological systems. The presence of deuterium may alter the kinetics of radical reactions, potentially leading to reduced oxidative stress .

- Enzyme Interactions : Benzene derivatives can interact with various enzymes involved in metabolic pathways. For example, studies on related compounds suggest that they may inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification processes .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of phenolic compounds related to this compound demonstrated that certain derivatives exhibited potent activity against various bacterial strains. The study highlighted that modifications at specific positions on the benzene ring could significantly enhance antibacterial properties . For example:

| Compound | Inhibitory Concentration (mM) | Target Bacteria |

|---|---|---|

| Benzene-1,2,4-triol | 0.05 | Xanthomonas citri |

| Dimerized analogs | Varies | Escherichia coli |

Case Study 2: Metabolic Pathway Tracing

Research utilizing this compound as a tracer compound has shed light on the metabolic pathways involving benzene derivatives in microbial systems. This approach allows for a detailed understanding of how these compounds are processed within biological systems and their potential environmental impacts .

Eigenschaften

IUPAC Name |

1,4-dideuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOVQNZJYSORNB-UPXKZQJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC=C(C=C1)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.